2-(Pyrazin-2-yl)propanenitrile
Description
2-(Pyrazin-2-yl)propanenitrile is a pyrazine derivative characterized by a propanenitrile substituent attached to the 2-position of the pyrazine heterocycle. Pyrazines are six-membered aromatic rings containing two nitrogen atoms at para positions, known for their role in pharmaceuticals, agrochemicals, and flavor chemistry.
Key inferred properties include:
- Molecular formula: C₇H₅N₃ (pyrazine ring: C₄H₃N₂; propanenitrile: C₃H₂CN).
- Molecular weight: ~147.14 g/mol.
- Physical state: Likely a solid at room temperature (based on structural analogs).
- Reactivity: Expected to undergo nitrile-specific reactions (e.g., hydrolysis, nucleophilic addition).
Properties
IUPAC Name |
2-pyrazin-2-ylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6(4-8)7-5-9-2-3-10-7/h2-3,5-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDUQVRXGDCKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazin-2-yl)propanenitrile typically involves the reaction of methyl pyrazine-2-carboxylate with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dioxane and heated to reflux for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrazin-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pyrazine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions on the pyrazine ring.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
2-(Pyrazin-2-yl)propanenitrile finds applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Pyrazin-2-yl)propanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the pyrazine ring can engage in π-π interactions with aromatic systems. These interactions can modulate biological pathways and enzyme activities, contributing to its observed effects .
Comparison with Similar Compounds
2 Acetyl Pyrazine (Methylpyrazinyl Ketone)
- Molecular formula : C₆H₆N₂O .
- Key differences : The acetyl (-COCH₃) substituent replaces the propanenitrile group.
- Physical properties : Liquid at room temperature, boiling point unspecified but lower than nitriles due to weaker intermolecular forces .
- Applications: Widely used as a flavoring agent (FEMA No. 3126) due to its nutty/roasted aroma .
- Reactivity : The ketone group participates in condensation reactions (e.g., forming Schiff bases) but is less reactive than nitriles toward nucleophiles.
2-(1-Piperazinyl)pyridine
- Molecular formula : C₉H₁₃N₃ .
- Key differences : A pyridine ring with a piperazine substituent instead of a pyrazine-nitril system.
- Physical properties : Liquid (boiling point 120–122°C) with high water solubility .
- Applications : Intermediate in pharmaceutical synthesis (e.g., ligands for receptor targeting).
- Safety : Causes skin/eye irritation; requires stringent handling precautions .
Physicochemical Properties
Table 1: Comparative properties of pyrazine derivatives.
*Inferred from structural analogs.
Biological Activity
2-(Pyrazin-2-yl)propanenitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing recent findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHN. It features a pyrazine ring connected to a propanenitrile group, which contributes to its unique chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Properties
The compound has also shown promise in anticancer research. Studies have reported that derivatives of this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation. For instance, one study highlighted its ability to inhibit the growth of breast cancer cells by inducing cell cycle arrest .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Nucleophilic Addition : The nitrile group can participate in nucleophilic addition reactions, which may alter the activity of target proteins.
- π-π Interactions : The pyrazine ring can engage in π-π interactions with aromatic systems, influencing enzyme activities and biological pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, suggesting that the compound could serve as a lead for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In another study focusing on its anticancer properties, researchers evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability by approximately 70% at a concentration of 100 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted between this compound and other pyrazine derivatives to understand its unique biological profile:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | High | Effective against multiple strains |
| 2-Pyrazinecarboxylic acid | Low | Moderate | Limited efficacy |
| 3-Aminopyrazine derivatives | High | Low | Strong against specific pathogens |
This table illustrates that while some derivatives exhibit high antimicrobial activity, they may lack significant anticancer properties and vice versa.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
